REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[C:8]([O:10]CC2C=CC=CC=2)[CH:7]=[CH:6][C:5]=1[OH:18])=[CH:2][CH3:3]>CO.[Pd]>[CH2:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:18])[CH2:2][CH3:3]
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Name
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product
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Quantity
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6.8 g
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Type
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reactant
|
Smiles
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C(=CC)C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
680 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the stirring suspension was evacuated
|
Type
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ADDITION
|
Details
|
charged with hydrogen
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Type
|
FILTRATION
|
Details
|
After 16 hours the catalyst was filtered over celite
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The title compound (4.3 grams) was recovered by recrystallization from dichloromethane/hexanes
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=C(O)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |